Product packaging for Bistratamide A(Cat. No.:CAS No. 120853-13-6)

Bistratamide A

Cat. No.: B040051
CAS No.: 120853-13-6
M. Wt: 570.7 g/mol
InChI Key: WNSIWZVQPOAVNY-XKYJWWAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistratamide A is a potent cytotoxic cyclic peptide originally isolated from the marine ascidian Lissoclinum bistratum. This compound is a prominent research tool in oncology and cell biology, primarily valued for its ability to induce G1 and G2/M phase cell cycle arrest in various human cancer cell lines. Its mechanism of action is intricately linked to the inhibition of cell cycle progression through the targeted modulation of checkpoint controls, making it an invaluable probe for studying cell cycle regulation, DNA damage response pathways, and programmed cell death. Researchers utilize this compound to investigate the molecular underpinnings of carcinogenesis and to explore potential novel therapeutic strategies. The compound's specific interaction with intracellular signaling cascades provides critical insights into the disruption of normal proliferative cycles, thereby stimulating advanced research into targeted anti-cancer agents. This product is supplied for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N6O4S2 B040051 Bistratamide A CAS No. 120853-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120853-13-6

Molecular Formula

C27H34N6O4S2

Molecular Weight

570.7 g/mol

IUPAC Name

(4S,7R,8S,11S,18S)-18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),19(22)-triene-2,9,16-trione

InChI

InChI=1S/C27H34N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,13-15,17-21H,10-12H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)/t14-,15+,17-,18?,19?,20-,21-/m0/s1

InChI Key

WNSIWZVQPOAVNY-XKYJWWAMSA-N

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(CS3)C(=O)N[C@H](C4=NC(CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)CC5=CC=CC=C5)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C

Synonyms

bistratamide A

Origin of Product

United States

Isolation and Biogeographical Origin of Bistratamide a

Discovery and Source Organisms: Focus on Lissoclinum bistratum Ascidians

Bistratamide A is a potent cytotoxic, polycyclic ether macrolide that was first isolated from the marine ascidian Lissoclinum bistratum. nih.govird.fr Ascidians, also known as sea squirts, of the genus Lissoclinum are recognized as a prolific source of structurally diverse cyclic peptides, many of which exhibit significant biological activities. nih.govnih.gov The initial discovery of this compound was reported following cases of human intoxication from the lyophilized powder of L. bistratum collected in New Caledonia. nih.govird.fr This led to the isolation and preliminary characterization of the causative agent, which was identified as a substance with the molecular formula C₄₀H₆₈N₂O₈. nih.govird.fr

Lissoclinum bistratum is a colonial tunicate found in tropical and subtropical waters, often on coral reefs. cambridge.org Specimens from which various bistratamides and related compounds have been isolated have been collected from diverse geographical locations, including New Caledonia, Australia, the Philippines, and Indonesia. nih.govird.frnih.govacs.org The significant biological activity of this compound, particularly its cytotoxicity against cancer cell lines, has made it a subject of interest in marine natural products research. nih.govird.fr

PropertyDescription
Compound Name This compound
Source Organism Lissoclinum bistratum (Ascidian)
Compound Class Polycyclic Ether Macrolide
Molecular Formula C₄₀H₆₈N₂O₈
Initial Discovery Location New Caledonia

Symbiotic Microbial Associations and Their Role in Metabolite Production

The production of complex secondary metabolites in many marine invertebrates, including ascidians, is often attributed to symbiotic microorganisms rather than the host organism itself. nih.govnih.gov Ascidians of the genus Lissoclinum are known to host a significant quantity of symbiotic microorganisms, particularly cyanobacteria. ird.frnih.gov This symbiotic relationship is crucial for the production of a wide array of bioactive compounds, including the bistratamides. nih.gov

A prevailing hypothesis suggests that this compound is biosynthesized by a cyanobacterial symbiont, specifically of the genus Prochloron. ird.frnih.gov Prochloron species are prokaryotic, photosynthetic organisms that live in obligate symbiosis with several families of ascidians, including the Didemnidae, to which Lissoclinum belongs. ird.frfrontiersin.orgnih.gov These cyanobacteria are typically found in the cloacal cavities or embedded within the tunic of the host ascidian. nih.govmdpi.com

Several lines of evidence support the role of Prochloron in producing these metabolites:

Structural Similarity: Many cyclic peptides isolated from Lissoclinum species are structurally similar to compounds known to be produced by free-living cyanobacteria. nih.govnih.gov

Metabolic Capabilities: Prochloron has been identified as the source of other complex nitrogenous products within the symbiotic association. ird.fr

Localization Studies: Research has shown a significantly higher concentration of this compound within the isolated Prochloron cells compared to the host ascidian tissue, suggesting the cyanobacterium is the primary producer. ird.fr

This evidence has led to the strong contention that Prochloron is the true biosynthetic source of this compound, which may then be retained within the cyanobacterial cells or partially transferred to the host. ird.fr

Determining the precise origin of natural products within a host-symbiont consortium is a significant challenge. For this compound, a key methodology has been the physical separation of the symbiont from the host, followed by chemical analysis of each component.

One primary technique employed was high-pressure liquid chromatography (HPLC) to assay the concentration of this compound in different fractions of the organism. ird.fr Researchers compared the chemical profiles of:

The entire Lissoclinum bistratum colony (host + symbiont).

The host ascidian tissue after a portion of the Prochloron symbionts were removed.

The isolated Prochloron cells.

The results from one such study demonstrated a markedly higher concentration of this compound in the isolated Prochloron cells, providing strong evidence for its cyanobacterial origin. ird.fr

Sample AnalyzedThis compound Concentration (%)
Whole Ascidian (L. bistratum + Prochloron)0.182
Ascidian Tissue (partial symbiont removal)0.166
Isolated Prochloron cells0.850

Data from a study on New Caledonian L. bistratum. ird.fr

However, it is important to note that such cell-separation studies have sometimes yielded conflicting results in the broader field of ascidian-symbiont chemistry, with some studies failing to detect the target compounds in the isolated symbionts. ird.frnih.gov These discrepancies can arise from the technical difficulty of cleanly separating the host and symbiont tissues without chemical degradation or cross-contamination.

A more definitive, modern approach involves genomic analysis. For related compounds like the patellamides, researchers have successfully identified the biosynthetic gene clusters within the genome of Prochloron and confirmed their function through heterologous expression in a different host bacterium, such as Escherichia coli. nih.gov This molecular approach provides conclusive proof of the symbiont's role in biosynthesis. While this has been achieved for other cyanobactins, the difficulty in culturing Prochloron has historically posed a challenge for direct genetic confirmation for every compound, including this compound. ird.frmdpi.com

Total Chemical Synthesis of Bistratamide a and Congeners

Strategic Approaches to Macrocyclic Peptide Synthesis

The construction of the macrocyclic core of Bistratamide A and its analogues has been approached through various strategic disconnections of the target molecule. These strategies are broadly categorized into convergent and linear synthesis methodologies, each with its own set of advantages and challenges. A key consideration in these syntheses is the efficient formation of the constituent heterocyclic amino acids and their subsequent assembly into the linear peptide precursor primed for macrocyclization.

Linear Synthesis: In a linear approach, the peptide chain is assembled in a stepwise manner, starting from one terminus and sequentially adding amino acid or small peptide fragments until the full-length linear precursor is obtained. This method is often straightforward in the initial steps but can be plagued by decreasing yields in later stages due to the increasing size and complexity of the intermediates. For instance, the synthesis of certain bistratamide congeners has involved the sequential coupling of amino acid and heterocyclic building blocks to construct the linear peptide chain before the final macrocyclization step.

The choice between a linear and a convergent strategy is often dictated by the specific structure of the bistratamide analogue being synthesized and the availability of starting materials and robust coupling methods for the key fragments.

An innovative and effective strategy in the synthesis of some bistratamides involves the use of oligopeptides containing dehydroamino acid residues, such as dehydroalanine (ΔAla) and dehydroaminobutyric acid (ΔAbu). These unsaturated amino acid precursors serve as versatile intermediates for the construction of the heterocyclic moieties found in the bistratamidel family.

The total syntheses of Bistratamide G and H have been successfully achieved from various dehydrooligopeptides researchgate.net. For instance, the synthesis of Bistratamide G was accomplished starting from two different dehydrotripeptides researchgate.net. This approach leverages the reactivity of the double bond in the dehydroamino acid residue to facilitate the formation of the oxazole (B20620) and thiazole (B1198619) rings. The use of ΔAla- and ΔAbu-containing oligopeptides provides a streamlined pathway to the complex heterocyclic systems within the bistratamide core. The total syntheses of bistratamides J, E, and H have also been reported from two types of ΔAla-containing oligopeptides, further demonstrating the utility of this methodology researchgate.net.

Key Building Blocks and Precursor Design

The successful synthesis of this compound and its congeners is critically dependent on the efficient and stereocontrolled synthesis of its constituent building blocks, particularly the heterocyclic amino acid units. The design of the linear precursor must also carefully consider the protecting group strategy and the sequence of fragment assembly to ensure efficient coupling and minimal side reactions.

The bistratamide family of natural products features a variety of heterocyclic amino acids, including oxazoles, thiazoles, and oxazolines, which are derived from serine, cysteine, and threonine residues, respectively. The synthesis of these key heterocyclic units is a central theme in the total synthesis of bistratamides.

Oxazole Synthesis: Oxazole moieties are typically synthesized from β-hydroxy amino acid precursors, such as serine or threonine. One common method involves the cyclodehydration of a β-hydroxy amide intermediate. For instance, the D-Ala-oxazole unit in some bistratamidel syntheses has been formed through a dicyclohexylcarbodiimide coupling of D-Ala and L-Thr, followed by reaction with the Burgess reagent and DBU-assisted oxidation researchgate.net. Another approach involves the side-chain oxidation of β-hydroxy amides with reagents like the Dess-Martin periodinane, followed by cyclodehydration researchgate.net.

Thiazole Synthesis: The thiazole rings in bistratamides are generally constructed from cysteine precursors. The Hantzsch thiazole synthesis and its modified versions are frequently employed. This method typically involves the reaction of a thioamide with an α-haloketone. In the context of bistratamide synthesis, this often translates to the coupling of a cysteine-derived thioamide with a brominated precursor. For example, the formation of D-Val-thiazole and D-Ala-thiazole units has been achieved via modified Hantzsch reactions researchgate.net. A biomimetic approach has also been reported for the synthesis of thiazole substructures, where thiazolines are first formed from cysteine-containing peptides and then oxidized to the corresponding thiazoles nih.gov.

Oxazoline (B21484) Synthesis: Oxazoline rings are commonly derived from threonine or other β-hydroxy amino acids. The synthesis can proceed through the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative. In the total synthesis of Bistratamide D, an enantiomerically pure oxazoline segment derived from an amino acid was a key building block nih.gov. The synthesis of oxazoline-containing natural products often involves the use of readily available Fmoc-protected amino acids nih.gov.

The synthesis of these heterocyclic amino acids as standalone building blocks allows for their incorporation into the growing peptide chain using standard peptide coupling techniques.

Maintaining the stereochemical integrity of the chiral centers in the amino acid residues is paramount throughout the synthesis of bistratamides. The natural products possess a specific stereochemistry that is crucial for their biological activity. Stereochemical control is a major consideration during the synthesis of the building blocks and their subsequent assembly into the linear peptide precursor.

The use of enantiomerically pure amino acids as starting materials is the foundation for establishing the correct stereochemistry. During the synthesis of the heterocyclic units, reaction conditions must be carefully chosen to avoid racemization. For example, in the synthesis of Bistratamide D, the strategy involved the assembly of enantiomerically pure oxazole, thiazole, and oxazoline segments nih.gov.

During the coupling of these fragments to assemble the linear peptide, the choice of coupling reagents and conditions is critical to prevent epimerization at the activated carboxylic acid terminus. Reagents known to suppress racemization, such as those based on benzotriazole derivatives, are often employed. The stereochemistry of the final natural product is typically confirmed by comparison of its spectroscopic data and optical rotation with those of the authentic sample.

Macrocyclization Techniques and Efficiency

The final and often most challenging step in the total synthesis of this compound and its congeners is the macrocyclization of the linear peptide precursor. This intramolecular reaction is entropically disfavored and can be complicated by competing intermolecular oligomerization reactions. The success of the macrocyclization is highly dependent on the choice of the cyclization site, the coupling reagent, and the reaction conditions, particularly the use of high-dilution techniques.

Several different reagents have been successfully employed for the macrocyclization step in various bistratamide syntheses. The choice of reagent can significantly impact the yield of the desired cyclic peptide.

Bistratamide CongenerMacrocyclization Reagent(s)Reported YieldReference
Bistratamide DHATUNot specified nih.gov
Bistratamide EPyBOP and DMAPNot specified nih.gov
Bistratamide HFDPP-i-Pr(2)NEt36% (overall) nih.gov
Bistratamide JPyBOP and DMAPNot specified nih.gov
Bistratamide JBOPNot specified researchgate.net

The use of high-dilution conditions (typically in the millimolar concentration range) is a standard practice to favor the intramolecular cyclization over intermolecular reactions. The selection of the solvent can also play a crucial role in the efficiency of the macrocyclization by influencing the conformation of the linear precursor. Solvents such as DMF and CH3CN are commonly used.

The efficiency of the macrocyclization can also be influenced by the conformation of the linear peptide precursor. The presence of turn-inducing elements within the peptide backbone can pre-organize the molecule into a conformation that is conducive to cyclization, thereby increasing the efficiency of the ring-closing step.

Condensing Agents and Reaction Conditions (e.g., BOP, PyBOP, DMAP, HATU)

The macrocyclization step, which involves the formation of a large ring from a linear peptide, is often a critical and low-yielding step in the synthesis of cyclic peptides. The choice of condensing agent and the reaction conditions are paramount to the success of this transformation. In the synthesis of bistratamides and other complex cyclic peptides, several reagents have proven effective.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent that has been successfully employed in the synthesis of Bistratamide D, a close analog of this compound. nih.gov In this synthesis, the macrocyclization of the linear hexapeptidic precursor containing aminooxazoline, oxazole, and thiazole fragments was achieved by activation with HATU. nih.gov Generally, HATU-mediated cyclizations are performed in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) at room temperature. mychemblog.comfishersci.co.uk These conditions facilitate the formation of a highly reactive OAt-active ester, which readily undergoes intramolecular aminolysis to yield the desired macrocycle. mychemblog.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium-based coupling reagent frequently used for the synthesis of cyclic peptides. It is known for its rapid coupling times and is a suitable replacement for the more hazardous BOP reagent. peptide.com In the synthesis of Bistratamides E and J, the final macrocyclization was efficiently promoted using a combination of PyBOP and DMAP (4-Dimethylaminopyridine) . DMAP is often used as a catalyst in acylation reactions, including peptide couplings and macrocyclizations, to enhance the reaction rate. nih.gov The use of PyBOP in conjunction with a base like DIEA in a solvent such as dichloromethane (DCM) or DMF is a common practice. scripps.edupeptide.com

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) , while effective, is now less commonly used due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). peptide.combachem.com However, it was one of the early reagents that demonstrated high efficiency in peptide couplings with minimal racemization. peptide.com

The general conditions for these macrocyclization reactions involve high dilution to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent, base, and temperature can significantly impact the yield of the cyclic product.

Condensing AgentTypical BaseTypical SolventKey Features
HATU DIEADMFHigh efficiency, less epimerization. peptide.com
PyBOP DIEADCM or DMFRapid coupling, avoids carcinogenic byproducts of BOP. peptide.combachem.com
BOP DIEADMFEffective, but produces carcinogenic HMPA. peptide.com
DMAP (as catalyst)VariousUsed to accelerate acylation reactions. nih.gov

Optimization of Synthetic Yields for Complex Cyclic Peptides

The synthesis of complex cyclic peptides like this compound is often hampered by low yields during the crucial macrocyclization step. Several strategies have been developed to optimize these yields by predisposing the linear precursor to adopt a conformation that is favorable for cyclization.

One effective strategy is the incorporation of turn-inducing structural elements within the linear peptide backbone. These elements help to bring the N- and C-termini of the peptide into proximity, thereby reducing the entropic barrier to cyclization. uni-kiel.de Common turn-inducing elements include:

D-amino acids: The incorporation of a D-amino acid in a sequence of L-amino acids can induce a β-turn, which facilitates cyclization. nih.gov

N-methyl amino acids: These amino acids can introduce cis-amide bonds, which are well-suited to induce β-turns and promote cyclization. uni-kiel.de

Proline and Pseudoprolines: The rigid cyclic structure of proline restricts the conformational freedom of the peptide backbone, often inducing a turn. Pseudoprolines, derived from serine, threonine, or cysteine, can also disrupt peptide aggregation and favor a cyclization-competent conformation. uni-kiel.de

Another critical factor is the site of macrocyclization . The yield can be improved if the cyclization does not occur at a sterically hindered position, such as between bulky amino acid residues. nih.gov Furthermore, cyclization between two amino acid residues of opposite stereochemistry (i.e., one L- and one D-amino acid) is often more favorable. nih.gov The molecular conformation of the linear precursor plays a significant role, as all-L or all-D peptides tend to adopt extended conformations that are unfavorable for cyclization. uni-kiel.de

Biomimetic Synthetic Strategies and Their Advantages

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex natural products. nih.govnewswise.com This approach can offer significant advantages over traditional linear synthetic routes. In the context of this compound and its congeners, which are believed to be produced by symbiotic microorganisms, a biomimetic approach can provide valuable insights into their natural formation.

A highly efficient biomimetic total synthesis has been reported for Bistratamides E and J. A key feature of this strategy is the formation of the thiazole substructures through the oxidation of corresponding thiazoline (B8809763) rings. These thiazolines are, in turn, derived from cysteine-containing peptides in a manner that mimics the proposed natural biosynthetic pathway. This approach allows for the use of readily available Fmoc-protected amino acids, which are standard building blocks in peptide synthesis.

The advantages of employing biomimetic synthetic strategies for molecules like this compound are numerous and include:

Development of New Reactions: The pursuit of a biomimetic synthesis can lead to the discovery of novel chemical reactions and principles that might not have been explored otherwise. nih.gov

Stereochemical Control: Natural biosynthetic pathways often exhibit remarkable stereoselectivity. A biomimetic approach can leverage this to achieve high levels of stereocontrol in the final product.

Access to Natural Product Analogs: Understanding the biosynthetic pathway can provide a platform for the synthesis of unnatural analogs by introducing modified precursors into the synthetic sequence. bioengineer.org

Development of Analog Libraries via Synthetic Routes

The total synthesis of a natural product like this compound opens the door to the systematic modification of its structure to explore structure-activity relationships (SAR) and to develop new therapeutic agents with improved properties. The creation of analog libraries , where specific parts of the molecule are systematically varied, is a cornerstone of modern drug discovery. nih.govresearchgate.net

Synthetic routes to this compound provide the necessary tools to generate a diverse range of analogs. Modifications can be introduced at various positions, including:

The amino acid side chains: Replacing the natural amino acid residues with other natural or unnatural amino acids can probe the importance of specific side chains for biological activity.

The heterocyclic rings: The oxazole and thiazole rings are key structural features of the bistratamides. Analogs with modified heterocycles can be synthesized to understand their role in the molecule's function.

The macrocyclic backbone: The size of the macrocycle can be altered, or specific amide bonds can be replaced with other linkages to explore the conformational requirements for activity.

The synthesis of such analog libraries allows for a comprehensive investigation of the SAR of this compound. By systematically altering the structure and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophoric elements responsible for the molecule's therapeutic effects. This knowledge can then be used to design and synthesize second-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.com

Mechanistic Investigations of Bistratamide A S Biological Activity

Cellular and Molecular Targets of Action

The biological activity of bistratamides is thought to arise from a combination of factors, including their conformational structure imposed by heterocyclic amino acid residues and their capacity to interact with key cellular components and biomolecules. nih.govnih.gov Research has explored their cytotoxic profiles, ability to chelate metal ions, and potential interactions with nucleic acids and enzymatic pathways.

Bistratamide A and its analogues have demonstrated notable cytotoxic activity against various human tumor cell lines. nih.gov While specific IC50 values for this compound are not detailed in seminal isolation reports, the broader bistratamide family exhibits significant growth inhibition. nih.gov For example, a detailed biological investigation of an organic extract from L. bistratum, which led to the isolation of the related Bistratamide M and Bistratamide N, showed potent cytotoxicity against multiple cancer cell lines. nih.gov These compounds display moderate activity with GI50 (concentration for 50% growth inhibition) values in the micromolar range. nih.gov

The cytotoxic activity of Bistratamide M and Bistratamide N against a panel of four human tumor cell lines is detailed below. The antitumor agent Doxorubicin was used as a positive control. nih.gov

Cell LineCancer TypeBistratamide M (GI50, µM)Bistratamide N (GI50, µM)Doxorubicin (GI50, µM)
A549Lung1.51.40.04
HT-29Colon1.61.80.08
MDA-MB-231Breast1.41.50.06
PSN1Pancreas1.31.30.03

Other analogues, such as Bistratamides E and J, have also shown cytotoxic activity against the HCT-116 human colon tumor cell line. nih.gov

A significant area of mechanistic investigation for the bistratamide family is their interaction with metal ions. Azole-based cyclic peptides derived from marine organisms, including those from the genus Lissoclinum, are recognized for their strong propensity to chelate metal ions. nih.gov

To understand the metal-binding capabilities of this peptide family, researchers have studied the interaction between Zinc(II) and Bistratamide K, another analogue isolated from Lissoclinum bistratum. nih.govnih.gov Using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the complexation of Zn(II) was monitored. The spectral data provided clear evidence of the peptide's ability to form a stable complex with the zinc ion, highlighting the role of the heterocyclic rings in coordinating the metal. nih.govnih.gov

The results from metal complexation studies support the hypothesis that these cyclic peptides may be biosynthesized by their host or symbiotic organisms for the specific purpose of binding to metal ions. nih.govnih.gov This interaction is considered to be a key component of their biological activity. The chelation of essential metal ions like zinc could disrupt the function of metalloenzymes or zinc-finger proteins within cancer cells, contributing to the observed cytotoxicity. nih.gov

DNA intercalation, a process where molecules insert themselves between the base pairs of DNA, is a known mechanism of action for many cytotoxic and anticancer drugs. ijabbr.comnih.gov This interaction can disrupt DNA replication and transcription, leading to cell death. researchgate.net However, specific studies evaluating the potential of this compound to act as a DNA intercalator are not extensively detailed in the available scientific literature. While its planar heterocyclic components could theoretically facilitate such an interaction, direct experimental evidence from studies such as viscometry, fluorescence quenching, or molecular modeling specifically for this compound has not been reported.

The inhibition of key enzymatic pathways is another common mechanism for anticancer agents. Topoisomerases, for instance, are critical enzymes that manage DNA topology and are frequent targets for cancer therapeutics. researchgate.net An investigation into the effects of this compound on specific enzymatic pathways, including assays for Topoisomerase I inhibition, has not been described in the reviewed literature. Therefore, it remains undetermined whether the cytotoxic activity of this compound involves the direct inhibition of such enzymatic targets.

Comparison with Known Mechanisms of Related Heterocyclic Peptides

The precise mechanism of action for this compound and its related family of cyclic hexapeptides has not been fully elucidated, though several potential pathways have been proposed based on their structural characteristics. nih.govmdpi.com The biological activities of these compounds are often attributed to the conformational constraints imposed by their heterocyclic components and their capacity to chelate metal ions or intercalate into DNA. nih.govmdpi.com A comparison with the established mechanisms of other heterocyclic peptides reveals both potential overlaps and distinct differences.

Microtubule Assembly Inhibition: Many natural products exert their cytotoxic effects by interfering with microtubule dynamics. ucanr.edunih.gov These agents, such as vinblastine (B1199706) and taxol, typically bind directly to β-tubulin, a key protein component of microtubules, and either prevent its assembly or disassembly, leading to mitotic arrest and cell death. researchgate.net For instance, Tryprostatin A is a novel inhibitor that specifically disrupts microtubule-associated protein (MAP)-dependent microtubule assembly. researchgate.netnih.gov While this compound is a potent cytotoxic agent, its primary mechanism is not believed to be direct inhibition of microtubule assembly in the same manner as these classic inhibitors.

Protein Synthesis Inhibition and Ribosome Targeting: A significant number of antibiotics function by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.govmdpi.com These molecules can bind to various sites on both the small (30S) and large (50S) ribosomal subunits, interfering with different stages of translation, from initiation to elongation and termination. nih.govmdpi.comucsd.edu For example, macrolides and streptogramins bind within the nascent peptide exit tunnel of the 50S subunit, while tetracyclines prevent the binding of aminoacyl-tRNA to the 30S subunit. mdpi.com While some cyclic peptides target the ribosome, there is no direct evidence to suggest that this compound's primary mode of action is through this pathway.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govyoutube.comyoutube.com Inhibitors of this enzyme, such as the fluoroquinolones, block the enzyme's function, leading to DNA damage and bacterial cell death. nih.govyoutube.comnih.gov Some natural products, like the gyramides, specifically inhibit the ATPase activity of gyrase. nih.gov The proposed ability of bistratamides to intercalate into DNA suggests a potential interaction with DNA-related processes, but this is mechanistically distinct from the specific enzyme inhibition characteristic of DNA gyrase inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to identify the specific structural features of a compound that are responsible for its biological activity. youtube.com For the bistratamide family, these studies have provided valuable insights into how modifications to the peptide's structure influence its cytotoxic potency.

Influence of Heterocycle Number, Type, and Position

The heterocyclic rings (oxazoles and thiazoles) are fundamental to the bioactivity of bistratamides, providing both structural rigidity and potential sites for molecular interactions. nih.govmdpi.comresearchgate.net

Heterocycle Type (Oxazole vs. Thiazole): The specific type of heterocycle has a significant impact on cytotoxicity. Research on bistratamide analogues has revealed that cyclic peptides containing two thiazole (B1198619) rings, in place of the one thiazole and one oxazole (B20620) found in many natural bistratamides, often exhibit higher cytotoxic activity. nih.gov This suggests that the sulfur atom of the thiazole ring may play a more favorable role in the molecule's interaction with its biological target compared to the oxygen atom of the oxazole ring.

Number and Position: The presence and arrangement of these heterocyclic units are critical. They impose significant conformational constraints on the peptide backbone, which is believed to be a primary determinant of their biological function. mdpi.com The introduction of these units increases the structural diversity of the peptides and can improve their passive membrane permeability. researchgate.net

Impact of Amino Acid Residue Variations

The amino acid composition and stereochemistry of the bistratamide macrocycle are crucial determinants of its biological activity. nih.gov Even subtle changes can lead to significant differences in potency.

Role of Conformational Constraints and Cyclization on Bioactivity

The cyclic nature of this compound is a key feature contributing to its potent biological activity. nih.govmdpi.com

Pre-organization for Binding: Cyclization and the inclusion of rigid heterocyclic units constrain the peptide's conformational flexibility. nih.govnih.gov This pre-organizes the molecule into a more defined three-dimensional shape, which can reduce the entropic penalty upon binding to a receptor or biological target, thereby increasing binding affinity. nih.gov

Increased Stability: A constrained, cyclic structure enhances proteolytic stability, meaning the peptide is less susceptible to degradation by enzymes in the body. nih.gov This can lead to a longer biological half-life compared to its linear counterparts.

Bioactive Conformation: The conformational constraints imposed by the macrocycle and the heterocycles are thought to lock the molecule into its "bioactive conformation"—the specific shape required to exert its cytotoxic effects. nih.govmdpi.comnih.gov This rigidity is considered a primary reason for the potent biological activities observed in this class of compounds. mdpi.com

Computational Chemistry and Molecular Docking Approaches for SAR Prediction

While specific computational studies on this compound are not extensively detailed in the provided context, molecular modeling and docking are powerful tools used in modern drug discovery to predict and rationalize SAR data.

Predicting Binding Modes: Molecular docking simulations can be used to predict how different bistratamide analogues might bind to a potential biological target. By modeling the interactions at an atomic level, researchers can hypothesize why certain structural modifications, such as changing an oxazole to a thiazole or altering stereochemistry, lead to increased or decreased activity.

Understanding Conformational Preferences: Computational chemistry can be employed to study the preferred three-dimensional conformations of different bistratamide analogues. These studies can help correlate a molecule's preferred shape with its observed biological activity, providing insights into the specific conformation required for cytotoxicity. This approach helps in the rational design of new, more potent analogues by predicting which modifications will best achieve the desired conformational properties.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the planar structure of bistratamides. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can piece together the molecular framework atom by atom. nih.gov

1D NMR, including ¹H and ¹³C NMR spectra, provides the initial overview of the chemical environment of the protons and carbons within the molecule. For cyclic hexapeptides like bistratamides, the ¹³C NMR spectrum reveals characteristic signals for amide carbonyl carbons. nih.gov The ¹H NMR spectrum is crucial for identifying distinct proton signals, such as amide (NH) protons and aromatic protons associated with the oxazole (B20620) and thiazole (B1198619) rings. nih.gov

2D NMR experiments are indispensable for establishing connectivity between atoms. Key techniques applied in the study of bistratamides include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, which helps in outlining individual amino acid spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton shifts. nih.gov

For instance, an HMBC correlation from an α-proton of one amino acid to the carbonyl carbon of the adjacent residue provides direct evidence of the peptide bond linkage. abdn.ac.uk The collection of these correlations allows for the complete assembly of the planar structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Key Moieties in Bistratamides Data is representative of the bistratamide class of compounds.

Functional GroupAtom¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Amide NH8.4 - 8.7-
C=O-159 - 172
Oxazole Ring Aromatic CH8.1 - 8.3118 - 150
Thiazole Ring Aromatic CH8.1 - 8.3118 - 150
Amino Acid α-CH4.5 - 5.550 - 60
Side Chain CH/CH₂/CH₃0.8 - 3.515 - 40

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry, MS/MS fragmentation)

Mass spectrometry is a pivotal technique for determining the elemental composition and molecular weight of a compound. For the analysis of bistratamides, High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) is particularly effective. nih.gov

This technique provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. The precision of HRMS allows for the calculation of a unique molecular formula from the observed mass-to-charge (m/z) ratio. For example, the molecular formula for the related Bistratamide M was determined to be C₂₁H₂₄N₆O₄S₂ based on the detection of its [M+H]⁺ ion peak at m/z 489.1405 in its (+)-HRESI-TOFMS spectrum (calculated value for C₂₁H₂₅N₆O₄S₂, m/z 489.1373). nih.gov This determination is a critical first step in the structure elucidation process, as it establishes the number of atoms of each element present and the degrees of unsaturation in the molecule.

Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide sequential information. By inducing fragmentation of the parent ion, a series of daughter ions are produced. Analyzing the mass differences between these fragments can help to confirm the sequence of amino acids and modified residues within the peptide ring, corroborating the findings from NMR spectroscopy.

Methods for Absolute Configuration Determination of Amino Acid Residues (e.g., Marfey's and Advanced Marfey's Methods)

While NMR and MS can define the planar structure, they cannot typically determine the absolute stereochemistry (L or D configuration) of the chiral centers in the amino acid residues. For this, chemical derivatization methods are employed, with Marfey's method being a widely used and reliable technique. nih.govmdpi.com

The process for determining the absolute configuration of amino acids in bistratamides involves several steps:

Hydrolysis: The cyclic peptide is first subjected to acid-catalyzed hydrolysis (e.g., using 6 M HCl) to break all the amide bonds and release the constituent amino acids as a mixture. nih.gov In some cases, prior ozonolysis is required to cleave certain unsaturated bonds within modified residues to liberate the parent amino acid. nih.govnih.gov

Derivatization: The resulting amino acid mixture is then reacted with a chiral derivatizing agent, most commonly Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). nih.govsci-hub.box This reagent reacts with the primary amine group of the amino acids from the hydrolysate.

Formation of Diastereomers: The reaction of the chiral L-FDAA with the chiral amino acids (which can be either L or D) results in the formation of diastereomeric pairs (L-L and L-D). Unlike enantiomers, diastereomers have different physical properties and can be separated using standard chromatographic techniques. nih.gov

Chromatographic Analysis: The mixture of diastereomers is analyzed by High-Performance Liquid Chromatography (HPLC). The L-L and L-D diastereomers will have different retention times. By comparing the retention times of the derivatized amino acids from the natural product to those of authentic L- and D-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original peptide can be assigned. nih.gov

The "Advanced Marfey's Method" enhances this process by coupling the liquid chromatography separation with mass spectrometry (LC-MS). nih.govepa.gov This allows for the sensitive and specific detection of the derivatized amino acids, which is particularly useful for identifying unusual or non-proteinogenic amino acids for which authentic standards may not be available. nih.govnih.gov This combined approach was successfully used to establish that Bistratamide M contains two L-alanine residues and one L-isoleucine residue. nih.gov

Future Directions in Bistratamide a Research

Design and Synthesis of Novel Bistratamide Analogs for Enhanced Mechanistic Probing

A primary avenue of future research lies in the rational design and synthesis of novel Bistratamide A analogs. By systematically modifying the core structure, researchers can probe the specific molecular interactions that underpin its biological effects. Structure-activity relationship (SAR) studies on newly synthesized analogs will be crucial in identifying the key pharmacophoric features essential for activity. For instance, modifications to the oxazole (B20620) and thiazole (B1198619) rings, which are known to be important for the activity of related cyclic peptides, could provide insights into their role in target binding and cytotoxicity.

Future synthetic strategies may focus on creating analogs with altered conformational rigidity or flexibility to better understand the optimal three-dimensional structure for biological activity. The synthesis of fluorescently tagged or biotinylated analogs would also be invaluable for mechanistic studies, allowing for the visualization of subcellular localization and the identification of binding partners through pull-down assays. Furthermore, the development of analogs designed for cell cycle analysis, such as those that can be incorporated into cellular processes like DNA replication, will enable a more detailed investigation of how this compound perturbs cell division. researchgate.netmdpi.combitesizebio.com

Advanced Studies on Host-Symbiont Interactions and Biosynthetic Pathway Engineering

The biosynthesis of this compound is believed to occur in Prochloron, the cyanobacterial symbiont of the ascidian Lissoclinum bistratum. A deeper understanding of this host-symbiont relationship is a critical area for future research. Investigating the metabolic exchange between the ascidian and its symbiont could reveal the triggers for bistratamide production and the ecological role of the compound.

A significant future direction will be the engineering of the bistratamide biosynthetic gene cluster. By identifying and characterizing the genes responsible for its production, researchers could potentially transfer this pathway into a heterologous host, such as E. coli or yeast, that is more amenable to large-scale fermentation. This would not only provide a sustainable supply of this compound for further research and development but also open the door to combinatorial biosynthesis. By manipulating the biosynthetic enzymes, it may be possible to generate a library of novel bistratamide analogs with diverse chemical features and potentially improved therapeutic properties.

High-Throughput Screening for Novel Molecular Targets and Pathways

While this compound is known to be cytotoxic, its precise molecular targets and the pathways it modulates are not fully understood. High-throughput screening (HTS) methodologies offer a powerful approach to identify these targets on a global scale. Cell-based HTS assays using libraries of reporter cell lines can pinpoint specific signaling pathways that are activated or inhibited by this compound.

Furthermore, chemical proteomics approaches, such as affinity chromatography using immobilized this compound analogs, can be employed to isolate and identify direct binding proteins from cell lysates. imperial.ac.uk The identification of these novel protein targets will provide crucial insights into the compound's mechanism of action and may reveal previously unknown therapeutic opportunities. nih.govnih.govyoutube.comresearchgate.netguidetopharmacology.org

Application of Integrated Omics Approaches in Understanding Biological Roles

To gain a comprehensive understanding of the cellular response to this compound, future research will increasingly rely on integrated "omics" approaches. This involves the simultaneous analysis of the transcriptome (RNA), proteome (proteins), and metabolome (metabolites) of cells treated with the compound.

Transcriptomics can reveal changes in gene expression, identifying genes and pathways that are up- or down-regulated in response to this compound.

Proteomics can provide a global view of changes in protein expression and post-translational modifications, offering insights into the cellular machinery affected by the compound. researchgate.netnih.govnih.govepa.gov

Metabolomics can identify alterations in cellular metabolism, highlighting the metabolic pathways that are perturbed by this compound. nih.govresearchgate.net

By integrating these multi-omics datasets, researchers can construct detailed models of the cellular response to this compound, leading to a more holistic understanding of its biological roles and mechanisms of action.

Development of Advanced Computational Models for Structure-Function Prediction

Computational modeling will play an increasingly important role in guiding future this compound research. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual this compound analogs, thereby prioritizing the synthesis of the most promising compounds. nih.govuni-bonn.delongdom.org

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its analogs with potential protein targets at the atomic level. These computational studies can help to elucidate the binding mode of the compound and provide a rational basis for the design of new analogs with enhanced affinity and selectivity. mdpi.com The integration of computational and experimental approaches will be essential for accelerating the discovery and development of new this compound-based therapeutic agents.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?

  • Methodological Answer: Combine transcriptomics, proteomics, and metabolomics via pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Validate findings with siRNA knockdowns or CRISPR-Cas9. Use network pharmacology models to map interactions .

Data Analysis & Interpretation

Q. What criteria should guide the exclusion of outliers in this compound's experimental datasets?

  • Methodological Answer: Predefine outlier thresholds (e.g., Grubbs' test, Q-test). Document excluded data points transparently. Validate conclusions with and without outliers to assess robustness .

Q. How do researchers address batch-to-batch variability in this compound's biological replicates?

  • Methodological Answer: Randomize experiments across batches. Use linear mixed models to account for batch effects. Include inter-batch controls and report intraclass correlation coefficients (ICCs) .

Q. What bioinformatics tools are most effective for predicting this compound's metabolic pathways?

  • Methodological Answer: Use in silico tools like SwissADME or MetaPred. Validate predictions with in vitro microsomal assays (e.g., CYP450 inhibition). Cross-reference with metabolomic profiling .

Ethical & Reproducibility Considerations

Q. How should sample size be justified in preclinical studies involving this compound?

  • Methodological Answer: Conduct power analyses based on pilot data or literature effect sizes. For animal studies, adhere to ARRIVE guidelines. For cell-based work, justify n using variability metrics (e.g., CV%) .

Q. What documentation standards ensure reproducibility of this compound research?

  • Methodological Answer: Publish raw data in repositories (e.g., Zenodo, Figshare). Provide detailed Supplementary Materials for protocols, including instrument settings and software versions. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.